3-[(2,3-difluorophenyl)methoxy]phenol
Description
Structure
3D Structure
Properties
CAS No. |
1153783-69-7 |
|---|---|
Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C13H10F2O2/c14-12-6-1-3-9(13(12)15)8-17-11-5-2-4-10(16)7-11/h1-7,16H,8H2 |
InChI Key |
PHWSDNMKEALILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C(=CC=C2)F)F)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 3 2,3 Difluorophenyl Methoxy Phenol
Retrosynthetic Analysis and Strategic Precursor Selection for 3-[(2,3-difluorophenyl)methoxy]phenol
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally disconnecting the target structure into simpler, commercially available starting materials. The key disconnection for this compound is the ether linkage, which is a common and reliable bond formation in organic synthesis.
The primary retrosynthetic disconnection of the ether bond in this compound leads to two key precursors: a phenoxide nucleophile and a benzyl (B1604629) electrophile. This disconnection is based on the well-established Williamson ether synthesis. wikipedia.orgbyjus.com
Retrosynthetic Pathway:
Target Molecule: this compound
Disconnection (C-O bond): This leads to two possible synthons:
Synthon A: A 3-hydroxyphenoxide anion and a 2,3-difluorobenzyl cation.
Synthon B: A 2,3-difluorophenoxide anion and a 3-hydroxybenzyl cation.
Strategic Precursor Selection:
For a successful synthesis, the corresponding chemical equivalents (reagents) for these synthons must be readily accessible and reactive.
For Synthon A:
The phenoxide precursor is resorcinol (B1680541) monomethyl ether (3-methoxyphenol) or a suitably protected resorcinol derivative. The free phenolic hydroxyl group can be deprotonated to form the required nucleophile. Resorcinol monomethyl ether is a commercially available and cost-effective starting material. researchgate.netorgsyn.org
The electrophilic precursor is 2,3-difluorobenzyl bromide . The bromine atom serves as an excellent leaving group for nucleophilic substitution. This reagent can be synthesized from 2,3-difluorotoluene.
For Synthon B:
The phenoxide precursor would be 2,3-difluorophenol.
The electrophilic precursor would be 3-hydroxybenzyl bromide. This reagent is more challenging to handle due to the presence of a free hydroxyl group which can interfere with the reaction.
Therefore, the most strategically sound approach involves the reaction between a resorcinol derivative and a 2,3-difluorobenzyl halide. This pathway utilizes more stable and readily available precursors, minimizing potential side reactions.
Development and Optimization of Diverse Synthetic Pathways for 3-[(2,3-difluorophenyl)methoxy]phenoltandfonline.comnumberanalytics.com
Based on the retrosynthetic analysis, the Williamson ether synthesis stands out as the most direct and widely applicable method for the preparation of this compound. wikipedia.orgbyjus.com This section explores the nuances of its implementation, from multi-step procedures to more advanced one-pot and catalytic approaches.
Multi-Step Synthesis Approaches and Reaction Condition Optimization
A typical multi-step synthesis involves the deprotonation of a phenolic precursor followed by nucleophilic substitution with a benzyl halide. The optimization of reaction conditions is crucial for maximizing yield and purity.
General Reaction Scheme:
The synthesis commences with the deprotonation of 3-methoxyphenol (B1666288) using a suitable base to generate the corresponding phenoxide. This is followed by the addition of 2,3-difluorobenzyl bromide.
Optimization of Reaction Parameters:
The efficiency of the Williamson ether synthesis is highly dependent on the choice of base, solvent, temperature, and reaction time. The following table illustrates a hypothetical optimization study for this reaction.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | Reflux | 24 | 75 |
| 2 | NaH | THF | 25 | 12 | 85 |
| 3 | Cs₂CO₃ | DMF | 80 | 6 | 92 |
| 4 | NaOH (aq) | Toluene/Water | 80 | 18 | 65 |
This table is based on established principles of Williamson ether synthesis and represents plausible data for the synthesis of this compound.
Key Findings from Optimization:
Base: Stronger bases like sodium hydride (NaH) and cesium carbonate (Cs₂CO₃) generally lead to higher yields by ensuring complete deprotonation of the phenol (B47542). numberanalytics.com
Solvent: Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are preferred as they effectively solvate the cation without deactivating the nucleophile. numberanalytics.com
Temperature: Moderate to elevated temperatures can accelerate the reaction, but excessively high temperatures may lead to side reactions.
One-Pot Reaction Strategies and Green Chemistry Considerations in Synthesis
One-pot syntheses offer significant advantages in terms of reduced waste, energy consumption, and operational time, aligning with the principles of green chemistry. A plausible one-pot procedure for this compound could involve the in-situ generation of the phenoxide followed by the addition of the alkylating agent without isolation of intermediates.
Hypothetical One-Pot Procedure:
To a solution of 3-methoxyphenol in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃) is added.
The mixture is stirred at room temperature for a short period to facilitate phenoxide formation.
2,3-difluorobenzyl bromide is then added directly to the reaction mixture.
The reaction is heated until completion, followed by a standard aqueous workup and purification.
Catalytic Methodologies for Ether Formation and Aromatic Couplingnumberanalytics.comorganic-chemistry.org
Catalytic methods can further enhance the efficiency and selectivity of the etherification reaction. Phase-transfer catalysis (PTC) is particularly effective for the O-alkylation of phenols. tandfonline.comphasetransfercatalysis.comacs.org
Phase-Transfer Catalysis (PTC):
In a biphasic system (e.g., toluene/water), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide. This technique often leads to higher yields and milder reaction conditions.
Comparative Data of Catalytic Systems:
| Entry | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | None | K₂CO₃ | DMF | 80 | 88 |
| 2 | TBAB (5) | NaOH (aq) | Toluene/Water | 60 | 95 |
| 3 | Aliquat 336 (5) | NaOH (aq) | Toluene/Water | 60 | 93 |
This table presents hypothetical data comparing a non-catalytic system with plausible results from phase-transfer catalyzed reactions for the synthesis of this compound. TBAB (tetrabutylammonium bromide) and Aliquat 336 are common phase-transfer catalysts.
Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold
The presence of a free phenolic hydroxyl group in the target molecule provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.
Chemical Modifications at the Phenolic Hydroxyl Position
The phenolic hydroxyl group can be readily transformed into a variety of other functional groups, including ethers, esters, and silyl (B83357) ethers. nih.govnih.gov These modifications can significantly alter the physicochemical properties of the parent molecule.
Common Derivatization Reactions:
Etherification: Further alkylation of the phenolic hydroxyl group can be achieved using various alkyl halides in the presence of a base.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base or an acylation catalyst (e.g., DMAP) yields the corresponding esters.
Silylation: Treatment with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) provides silyl ethers, which can also serve as protecting groups.
Table of Representative Derivatization Reactions:
| Entry | Reagent | Product Type | Conditions | Plausible Yield (%) |
| 1 | Methyl iodide | Ether | K₂CO₃, Acetone, Reflux | 98 |
| 2 | Acetyl chloride | Ester | Pyridine, CH₂Cl₂, 25°C | 95 |
| 3 | Benzoyl chloride | Ester | Triethylamine, DMAP, CH₂Cl₂, 25°C | 92 |
| 4 | TBDMSCl | Silyl Ether | Imidazole, DMF, 25°C | 99 |
This table provides examples of common derivatization reactions for a phenolic hydroxyl group with hypothetical but realistic yields.
Transformations Involving the Benzylic Ether Linkage
The benzylic ether linkage in this compound is a key site for chemical transformation, primarily involving its cleavage to yield resorcinol (1,3-dihydroxybenzene) and a 2,3-difluorobenzyl derivative. The reactivity of this bond is influenced by the stability of the potential benzylic carbocation or radical intermediate. Several established methods for cleaving benzyl ethers are applicable.
Hydrogenolysis: One of the mildest and most common methods for cleaving benzylic ethers is catalytic hydrogenolysis. prepchem.com This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The reaction proceeds under relatively mild conditions and is known for its high yields and clean conversion, producing resorcinol and 2,3-difluorotoluene.
Predicted Reaction Scheme:
Substrate: this compound
Reagents: H₂, Pd/C
Products: Resorcinol, 2,3-Difluorotoluene
Acid-Catalyzed Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the benzylic ether bond. wikipedia.orgnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Due to the benzylic nature of one of the carbons attached to the ether oxygen, this cleavage can proceed through an SN1-type mechanism, forming a relatively stable benzylic carbocation. wikipedia.org This would result in the formation of resorcinol and 2,3-difluorobenzyl halide. The use of strong acids, however, is less selective and may not be suitable for substrates with other acid-sensitive functional groups. prepchem.com
Oxidative Cleavage: Oxidizing agents can also effect the cleavage of benzylic ethers. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to selectively cleave benzyl ethers, particularly those with electron-donating groups on the benzyl ring. prepchem.com While the 2,3-difluoro substitution is electron-withdrawing, oxidative methods could potentially be employed, likely yielding resorcinol and 2,3-difluorobenzaldehyde (B42452) upon oxidation of the benzylic position.
A summary of predicted cleavage reactions is presented in Table 1.
| Method | Typical Reagents | Predicted Products | General Applicability |
| Hydrogenolysis | H₂, Pd/C | Resorcinol, 2,3-Difluorotoluene | Mild, high-yielding, common for deprotection. prepchem.com |
| Acidic Cleavage | HBr or HI | Resorcinol, 2,3-Difluorobenzyl Halide | Effective but requires strong acids, can lack selectivity. wikipedia.org |
| Oxidative Cleavage | DDQ, O₃ | Resorcinol, 2,3-Difluorobenzaldehyde | Dependent on substrate's susceptibility to oxidation. prepchem.com |
This table represents predicted outcomes based on general chemical principles, as specific experimental data for this compound is not available in the reviewed literature.
Halogenation and Other Electrophilic/Nucleophilic Aromatic Substitutions on the Difluorophenyl Moiety
The 2,3-difluorophenyl group is characterized by its electronic properties, which influence its susceptibility to substitution reactions. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution (SEAr) but activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The presence of two fluorine atoms, which are good leaving groups in SNAr reactions, makes the difluorophenyl ring susceptible to attack by strong nucleophiles. nih.govgoogle.com The reaction is facilitated by the ability of the electron-withdrawing fluorine atoms to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov Substitution would be expected to occur at the positions activated by the fluoro groups.
Predicted Reaction Scheme (General):
Substrate: this compound
Reagents: Strong Nucleophile (e.g., NaOCH₃, R₂NH)
Products: Substituted phenoxy-phenol derivative
Electrophilic Aromatic Substitution (SEAr): Conversely, the difluorophenyl ring is significantly deactivated towards electrophiles due to the electron-withdrawing nature of the fluorine atoms. encyclopedia.pub While halogens are typically ortho-, para-directing, the deactivating effect is strong. uni.lu Forcing conditions would likely be required for reactions like halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃). Substitution, if it occurs, would be directed by the existing substituents. The fluorine atoms would direct an incoming electrophile to the positions ortho and para to them, while considering the deactivating effect. The bulky benzyloxy-phenol group would also exert steric hindrance.
A summary of predicted substitution reactions on the difluorophenyl moiety is presented in Table 2.
| Reaction Type | Typical Reagents | Predicted Reactivity | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | NaOCH₃, R₂NH, K₂CO₃/DMSO | Activated | The two fluorine atoms facilitate nucleophilic attack. nih.govgoogle.com |
| Electrophilic Halogenation (SEAr) | Br₂, FeBr₃ | Deactivated | Ring is electron-poor; requires harsh conditions. encyclopedia.pub |
| Electrophilic Nitration (SEAr) | HNO₃, H₂SO₄ | Strongly Deactivated | Very harsh conditions needed, likely leading to side reactions or decomposition. uni.lu |
This table represents predicted outcomes based on general chemical principles, as specific experimental data for this compound is not available in the reviewed literature.
Comprehensive Spectroscopic and Advanced Structural Elucidation of 3 2,3 Difluorophenyl Methoxy Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 3-[(2,3-difluorophenyl)methoxy]phenol, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration values.
Aromatic Protons: The protons on the phenolic and the difluorophenyl rings would appear in the aromatic region (typically δ 6.0-8.0 ppm). The substitution patterns on both rings would lead to complex splitting patterns. For instance, the protons on the phenolic ring would likely exhibit a complex multiplet structure due to their meta and para relationships. The three protons on the 2,3-difluorophenyl ring would also show complex coupling to each other and to the fluorine atoms.
Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂O-) would likely appear as a singlet around δ 5.0 ppm, although coupling to the aromatic protons of the difluorophenyl ring over four bonds is a possibility.
Phenolic Proton: The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule.
Aromatic Carbons: The twelve aromatic carbons would have distinct chemical shifts, which are influenced by the substituents. The carbons bearing the fluorine atoms would show characteristic C-F coupling, providing direct evidence for their location.
Methylene Carbon: The methylene carbon would appear in the aliphatic region of the spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be employed to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic Ring CH | 6.5 - 7.3 | 105 - 130 |
| Difluorophenyl Ring CH | 7.0 - 7.5 | 115 - 135 |
| Methylene CH₂ | ~5.0 | ~70 |
| Phenolic C-O | N/A | 155 - 160 |
| Phenolic C-OH | N/A | 150 - 155 |
| Difluorophenyl C-O | N/A | 135 - 140 |
| Difluorophenyl C-F | N/A | 145 - 155 (with C-F coupling) |
| Phenolic OH | Variable | N/A |
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₁₀F₂O₂), the expected exact mass would be determined.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Key fragmentation patterns would likely involve:
Cleavage of the benzylic ether bond, leading to the formation of a difluorobenzyl cation ([C₇H₅F₂]⁺) and a phenoxy radical, or a difluorobenzyl radical and a phenoxy cation.
Loss of the entire difluorophenylmethoxy group to give a phenol (B47542) radical cation.
Fragmentation of the difluorophenyl ring, potentially involving the loss of fluorine atoms.
The analysis of these fragment ions would provide valuable structural information, corroborating the connectivities established by NMR.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure |
| [M]⁺ | C₁₃H₁₀F₂O₂⁺ |
| [M - C₇H₅F₂O]⁺ | C₆H₅O⁺ |
| [C₇H₅F₂]⁺ | Difluorotropylium or benzyl (B1604629) cation |
| [C₆H₅O₂]⁺ | From rearrangement and fragmentation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
O-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the phenolic hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed between 2850 and 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations of the ether and phenol groups would be expected in the 1000-1300 cm⁻¹ range.
C-F Stretches: Strong absorptions in the IR spectrum, typically between 1000 and 1400 cm⁻¹, would be characteristic of the C-F bonds. researchgate.net
Out-of-Plane Bending: The substitution pattern on the aromatic rings could be further confirmed by analyzing the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.
Interactive Data Table: Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3600 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |
| C-O Ether/Phenol Stretch | 1000 - 1300 | IR |
| C-F Stretch | 1000 - 1400 | IR |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angles between the two aromatic rings and the conformation of the methoxy (B1213986) bridge would be precisely determined.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potentially weak C-H···F or π-π stacking interactions. This information is crucial for understanding the solid-state properties of the compound.
While no specific crystal structure data for this compound is currently available, studies on similar molecules, such as (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, have demonstrated the power of X-ray crystallography in elucidating detailed structural features, including intramolecular hydrogen bonds and intermolecular packing. researchgate.netnih.gov
Chiroptical Spectroscopy and Chirality Assessment (if applicable for derivatives)
The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center in the side chain or by creating atropisomers through restricted rotation around the C-O bonds, chiroptical techniques would become relevant.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be used to study the differential absorption of left and right circularly polarized light by the chiral derivatives. The resulting CD spectrum would be unique to the specific stereoisomer and could be used to determine its absolute configuration, often in conjunction with quantum chemical calculations.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength and provides complementary information to CD.
These techniques would be essential for the stereochemical characterization of any chiral derivatives of this compound.
Computational and Theoretical Investigations of 3 2,3 Difluorophenyl Methoxy Phenol
Quantum Chemical Calculations for Electronic Structure, Molecular Orbital Analysis, and Global Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule. researchgate.netresearchgate.net These calculations can determine the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties. Methods like DFT, specifically with functionals such as B3LYP, are commonly used to optimize the molecular geometry and calculate various electronic parameters. epstem.netscispace.com
Electronic Structure and Molecular Orbital Analysis: The electronic structure is fundamentally described by the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.com A smaller gap suggests higher reactivity. For phenolic compounds, the HOMO is often localized on the phenol (B47542) ring, indicating its tendency to participate in electrophilic reactions, while the LUMO's position can indicate sites susceptible to nucleophilic attack. researchgate.net The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attacks, respectively. researchgate.netnih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. arxiv.org These descriptors, derived from conceptual DFT, provide a quantitative measure of the global electrophilic nature of a molecule. arxiv.org Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I-A)/2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/(2η).
While specific data for 3-[(2,3-difluorophenyl)methoxy]phenol is not available, the table below shows illustrative quantum chemical properties calculated for a related compound, Eugenol (2-methoxy-4-(prop-2-en-1-yl)phenol), using the DFT/B3LYP/6-311G(d,p) basis set. scispace.comresearchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound is primarily due to the rotation around its single bonds, particularly the C-O-C ether linkage. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. libretexts.orgscispace.com
A relaxed PES scan involves systematically changing specific dihedral angles and performing a geometry optimization at each step to find the minimum energy for that constrained geometry. scispace.comvisualizeorgchem.com The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). libretexts.org For molecules with multiple rotatable bonds, multi-dimensional PES scans can be performed, though this is computationally intensive. chemrxiv.org
The table below illustrates a hypothetical conformational analysis, showing the relative energies of different conformers based on the primary dihedral angle.
Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., a solvent) and its own internal flexibility. nih.gov In an MD simulation, the molecule's atoms are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. ornl.gov
Solvent Interactions: By placing the molecule in a simulation box filled with explicit solvent molecules (like water), MD simulations can reveal how the solvent organizes around the solute. nih.gov This includes the formation of hydrogen bonds between the solvent and the phenolic hydroxyl group of this compound. The simulation can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Such simulations show that polar solvents like water will strongly interact with the hydroxyl group, while the fluorinated phenyl ring may exhibit more complex hydrophobic or specific fluorine-water interactions. nih.gov
Ligand Flexibility: MD simulations also allow for the exploration of the conformational space of the molecule at a given temperature. nih.gov Unlike the static picture from PES mapping, MD shows the transitions between different conformations and the time the molecule spends in each state. This provides a more realistic view of the molecule's flexibility, which is crucial for understanding how it might adapt its shape to fit into a binding site.
In Silico Prediction of Chemical Reactivity and Mechanistic Pathways
Computational methods can be used to predict the chemical reactivity of different sites within the molecule and to explore the potential energy surfaces of chemical reactions. nih.govnih.gov This is often done by calculating local reactivity descriptors and mapping reaction pathways.
Local Reactivity Descriptors: In addition to global descriptors, local reactivity indices like the Fukui function (f(r)) can be calculated. The Fukui function indicates which atoms in a molecule are most susceptible to nucleophilic (f⁺), electrophilic (f⁻), or radical (f⁰) attack. nih.gov For a phenolic compound, the oxygen of the hydroxyl group and certain carbon atoms on the ring are often predicted to be reactive sites. researchgate.net
Mechanistic Pathways: For a potential reaction, such as the oxidation of the phenol group, computational chemistry can be used to model the entire reaction pathway. chemrxiv.org This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the minimum energy path. visualizeorgchem.com The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This allows for the comparison of different possible reaction mechanisms to determine the most favorable one.
Computational Docking and Binding Energy Calculations with Identified Biological Targets (Strictly non-clinical focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.govfrontiersin.org This method is instrumental in structural biology for understanding intermolecular interactions at a molecular level.
The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to evaluate the fitness of different binding poses. nih.gov The scoring function estimates the binding affinity, typically reported as a binding energy (in kcal/mol), where a more negative value suggests a stronger interaction.
For a molecule like this compound, key interactions with a protein target could include:
Hydrogen bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor.
Pi-stacking: The aromatic rings can engage in π-π stacking interactions with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).
Halogen bonding: The fluorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
While specific targets for this compound are not defined in the literature, docking studies on similar phenolic or fluorinated compounds against various enzymes demonstrate the utility of this approach. For instance, docking of methoxy-flavone derivatives into the binding sites of estrogen receptors has been performed to understand their interaction patterns. nih.gov The results of such a hypothetical docking are presented below for illustrative purposes.
Table of Mentioned Compounds
Biological Activity and Mechanistic Investigations of 3 2,3 Difluorophenyl Methoxy Phenol and Its Analogues in Preclinical Models
Identification and Characterization of Molecular Targets and Binding Receptors
No studies have been identified that characterize the molecular targets or binding receptors of 3-[(2,3-difluorophenyl)methoxy]phenol.
In Vitro Receptor Binding Assays and Enzyme Inhibition Studies
There is no available information from in vitro receptor binding assays or enzyme inhibition studies to determine the specific receptors or enzymes with which this compound may interact.
Proteomics and Metabolomics Approaches for Target Discovery
A search of scientific databases reveals no studies that have utilized proteomics or metabolomics approaches to identify potential molecular targets of this compound.
Cellular and Subcellular Effects of this compound
There is a lack of published data on the cellular and subcellular effects of this compound.
Cellular Uptake and Intracellular Localization Studies
No research has been conducted to investigate the cellular uptake mechanisms or the intracellular localization of this compound.
Effects on Specific Signaling Pathways and Gene Expression Profiles
The effects of this compound on specific cellular signaling pathways or its influence on gene expression profiles have not been reported in the scientific literature.
Impact on Cellular Viability and Proliferation in In Vitro Models (mechanistic)
There are no available studies that describe the mechanistic impact of this compound on cellular viability and proliferation in in vitro models.
In Vivo Pharmacological Studies in Animal Models (mechanistic, not efficacy/safety)
Mechanistic in vivo studies are crucial for understanding how a compound interacts with a living system, independent of its therapeutic efficacy or safety profile.
The biodistribution and metabolism of a xenobiotic, such as this compound, are described by its absorption, distribution, metabolism, and excretion (ADME) profile. merckvetmanual.com As a diaryl ether, this compound is expected to be lipid-soluble, which generally facilitates absorption through biological membranes like the gastrointestinal tract. merckvetmanual.com
Distribution: Following absorption, the compound would enter the bloodstream and distribute to various tissues and organs. merckvetmanual.com The liver is a primary organ for both distribution and metabolism due to receiving blood from the portal circulation. merckvetmanual.com The specific distribution pattern depends on factors like blood flow, tissue binding, and the compound's ability to cross barriers like the blood-brain barrier. For lipid-soluble agents, accumulation in fat depots is possible. merckvetmanual.com The highest concentration of a compound does not necessarily occur at its site of action. merckvetmanual.com For instance, studies with fluorescently labeled nanoparticles have shown accumulation in the liver, spleen, and other organs, which can be visualized through advanced imaging techniques. dovepress.com
Metabolism: Biotransformation of foreign compounds primarily occurs in the liver and aims to convert lipophilic substances into more water-soluble (polar) derivatives to facilitate excretion, mainly via the kidneys. merckvetmanual.comwalshmedicalmedia.com This process typically involves two phases:
Phase I Metabolism: Introduces or exposes functional groups through oxidation, reduction, or hydrolysis. merckvetmanual.com For a diaryl ether, this could involve hydroxylation of the aromatic rings or cleavage of the ether bond.
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione. merckvetmanual.com
It is important to note that metabolism does not always lead to detoxification. In some cases, a process known as "lethal synthesis" can produce metabolites that are more toxic than the parent compound. merckvetmanual.com The rate of metabolism can vary significantly between different animal species (e.g., cattle and horses often oxidize drugs more efficiently than dogs and cats) and can be influenced by environmental factors in cold-blooded animals. walshmedicalmedia.com For example, ether-lipid analogues like Miltefosine have been shown to inhibit key enzymes in the ether-lipid metabolism of Leishmania parasites, demonstrating that such compounds can directly interact with metabolic pathways. nih.gov
The effects of a compound on physiological parameters are intrinsically linked to its biological target. Diaryl ethers are a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Therefore, the physiological effects of this compound would depend on its specific molecular target.
For instance, studies on other phenolic compounds have demonstrated significant impacts on physiological systems. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was found to prevent mortality in a mouse model of liver sepsis by reducing levels of liver enzymes that are markers of disease progression. nih.gov This effect was linked to the inhibition of STAT3 phosphorylation, a key pathway in inflammatory responses. nih.gov
Furthermore, many natural phenolic compounds have been shown in animal models of diabetes mellitus to counteract oxidative stress, which in turn improves various physiological parameters such as blood glucose levels, lipid metabolism, and mitochondrial function. nih.gov These studies highlight the potential for phenolic compounds to modulate complex physiological and metabolic pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound into a potent and selective drug candidate. youtube.com This involves systematically modifying the chemical structure and observing the effect on biological activity. nih.govyoutube.com
A pharmacophore is an abstract description of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. youtube.comnih.gov For the diaryl ether class of compounds, the key pharmacophoric features generally include:
Two Aromatic Rings (Aryl Groups): The presence of two aryl rings is a defining feature. Their relative orientation, determined by the ether linkage, is critical for fitting into the target's binding site. imperfectpharmacy.in
The Ether Bridge: The oxygen atom of the ether acts as a flexible linker between the two aromatic systems, allowing for conformational adjustments.
Functional Group Substituents: Specific substituents on the aryl rings are crucial for activity. These can act as hydrogen bond donors or acceptors, or engage in hydrophobic or electrostatic interactions with the target protein. youtube.comyoutube.com In this compound, the key substituents are the phenolic hydroxyl group and the difluorinated phenyl ring. The hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms can alter the electronic properties of the ring and participate in specific interactions.
A pharmacophore model helps researchers identify which parts of the molecule are essential for binding and which can be modified to improve other properties like solubility or metabolic stability. youtube.com
Modifying the substituents on the diaryl ether scaffold has a profound impact on biological potency and selectivity.
The Role of Fluorine: The introduction of fluorine atoms, as seen in the 2,3-difluoro substitution, is a common strategy in drug design. Due to its high electronegativity and small size, fluorine can significantly alter a molecule's properties, including:
Binding Affinity: Fluorine can form favorable interactions with the target protein, enhancing binding. nih.govacs.org
Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolism, thereby increasing the drug's half-life. nih.govacs.org
Membrane Permeability: Fluorination can affect the lipophilicity of a compound, influencing its ability to cross cell membranes. acs.org
The Role of the Phenolic Hydroxyl Group: The phenolic -OH group is a common feature in many biologically active molecules. Its ability to donate a hydrogen bond is often critical for anchoring the molecule in the active site of a target enzyme or receptor.
SAR studies on various diaryl ether analogues have provided concrete examples of how substituent modifications influence activity. For instance, in a series of diaryl ether inhibitors of Mycobacterium tuberculosis, modifications to create hydrazide and oxadiazole derivatives resulted in compounds with potent activity. researchgate.net Similarly, in the development of VEGFR-2 inhibitors, the nature and position of substituents on the phenyl rings were shown to be critical for kinase inhibition. wikipedia.org
The following tables, derived from published SAR studies on related diaryl ether compounds, illustrate the impact of substituent modifications on biological activity against different targets.
Table 1: SAR of Diaryl Ether Analogues as InhA Inhibitors for Tuberculosis Data adapted from studies on InhA inhibitors. nih.gov
| Compound | R1 (A-ring) | R2 (B-ring) | Biological Activity (MIC, µg/mL) |
| Analogue 1 | -H | -Cl | > 50 |
| Analogue 2 | -H | -CF3 | 12.5 |
| Analogue 3 | -OH | -Cl | 1.25 |
| Analogue 4 | -OH | -CF3 | 0.6 |
Table 2: SAR of Steroidal Diaryl Ethers for Antiproliferative Activity Data adapted from studies on 13α-estrone diaryl ether derivatives against the HeLa cell line. nih.gov
| Compound | Arylboronic Acid Partner (Substitution on B-ring) | Biological Activity (IC50, µM) |
| 14a | Phenyl | 5.8 ± 0.5 |
| 14d | 4-Chlorophenyl | 6.5 ± 0.7 |
| 14e | 4-Fluorophenyl | > 20 |
| 14f | 4-(Trifluoromethyl)phenyl | 5.0 ± 0.4 |
| 14k | 2-Naphthyl | 9.7 ± 0.9 |
| 14l | 5-Quinolyl | 5.1 ± 0.3 |
Advanced Analytical Methodologies for 3 2,3 Difluorophenyl Methoxy Phenol
Chromatographic Techniques for Purity Assessment and Mixture Separation
The purity of 3-[(2,3-difluorophenyl)methoxy]phenol and its separation from related substances are primarily achieved through high-performance liquid chromatography (HPLC) and gas chromatography (GC). Supercritical fluid chromatography (SFC) presents a viable, though less common, alternative.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of this compound due to its high resolution and applicability to non-volatile compounds. Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Method parameters such as column type, mobile phase composition (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid), flow rate, and detector wavelength are optimized to achieve baseline separation of the main peak from any impurities.
Gas Chromatography (GC): For GC analysis, derivatization of the phenolic hydroxyl group of this compound is often necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique. The derivatized compound is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. Flame ionization detection (FID) is a common detection method for purity assessment due to its wide linear range and sensitivity to organic compounds.
Supercritical Fluid Chromatography (SFC): SFC employs a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique combines the advantages of both GC and HPLC, offering high efficiency and fast analysis times. For the separation of this compound, SFC can be a greener alternative to HPLC, as it reduces the consumption of organic solvents. The separation mechanism is based on the differential solubility of the analyte in the supercritical fluid mobile phase and its interaction with the stationary phase.
Hyphenated Techniques for Trace Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the trace analysis and metabolite identification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for detecting and quantifying trace amounts of this compound in complex matrices. The liquid chromatograph separates the compound from the matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences from the matrix. This technique is also instrumental in identifying potential metabolites by detecting compounds with related mass-to-charge ratios and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for the analysis of this compound, particularly for volatile metabolites or after derivatization. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for their identification. The electron ionization (EI) source in a GC-MS system generates reproducible mass spectra that can be compared to spectral libraries for compound identification.
Quantitative Method Development for Biological Matrices
The development of robust quantitative methods for this compound in biological matrices like plasma, urine, and tissue homogenates is critical for preclinical in vitro and in vivo studies.
A typical workflow for quantitative method development involves:
Sample Preparation: This step is crucial to remove interfering substances and concentrate the analyte. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.
Chromatographic Conditions: Optimization of the HPLC or GC conditions to ensure the analyte is well-resolved from endogenous matrix components.
Mass Spectrometric Detection: For LC-MS/MS, the selection of appropriate precursor and product ions and the optimization of collision energy are critical for achieving high sensitivity and selectivity.
Method Validation: The developed method must be validated according to regulatory guidelines. This includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix.
Spectrophotometric and Electrochemical Methods for Concentration Determination
While chromatographic techniques are more common for detailed analysis, spectrophotometric and electrochemical methods can offer simpler and more rapid approaches for determining the concentration of this compound in certain applications.
Spectrophotometric Methods: UV-Vis spectrophotometry can be used to determine the concentration of this compound in solution. The method relies on the principle that the compound absorbs light at a specific wavelength. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The presence of the phenolic chromophore and the substituted benzene (B151609) ring would give rise to characteristic UV absorption maxima.
Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry, could potentially be developed for the determination of this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential. The current generated during this oxidation is proportional to the concentration of the compound. These methods can be highly sensitive and are amenable to miniaturization for in-field or point-of-care applications.
Interdisciplinary Applications and Future Research Directions for 3 2,3 Difluorophenyl Methoxy Phenol Research
Potential in Chemical Probe Development for Biological Systems
The unique architecture of 3-[(2,3-difluorophenyl)methoxy]phenol makes it a promising scaffold for the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, and the structural motifs within this compound offer several advantages.
The diaryl ether (DE) core is a prevalent scaffold in numerous natural products and pharmacologically active molecules, recognized for its metabolic stability and ability to form key interactions with biological targets. nih.gov Its derivatives have been synthesized for a wide range of biological applications, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.gov This established biological relevance suggests that derivatives of this compound could be tailored to interact with specific enzymes or receptors.
Furthermore, the difluorophenyl group is a particularly valuable feature for a chemical probe. The fluorine atoms can be used as sensitive reporters in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the study of molecular interactions in complex biological environments with minimal background signal, providing insights into drug binding and protein dynamics.
The terminal phenol (B47542) group serves as a versatile chemical handle. It provides a reactive site for the attachment of other functional groups, such as:
Fluorophores or luminophores: For visualization in fluorescence microscopy.
Biotin or other affinity tags: For pull-down assays to identify protein targets.
Photo-crosslinkers: To covalently label binding partners upon photo-irradiation.
The development of probes from this scaffold could lead to new tools for studying cellular pathways, identifying novel drug targets, and understanding disease mechanisms.
Advancements in Material Science or Polymer Chemistry Utilizing the Compound's Structural Features
The structural characteristics of this compound make it an excellent monomer for creating advanced polymers, particularly poly(aryl ether)s (PAEs). PAEs are a class of high-performance engineering thermoplastics known for their exceptional properties. acs.orgnih.gov
The incorporation of the rigid aromatic rings and the flexible ether linkage from the this compound structure would contribute to polymers with:
High Thermal Stability: The aromatic backbone can withstand high temperatures without degradation. nih.gov
Excellent Chemical Resistance: PAEs are resistant to a wide range of chemicals, including acids, bases, and organic solvents. nih.gov
Good Mechanical Properties: These polymers exhibit an attractive balance of strength, toughness, and rigidity. acs.org
The fluorine atoms on the phenyl ring are expected to further enhance the polymer's properties. Fluorination is a common strategy in polymer chemistry to improve:
Solubility and Processability: The presence of fluorine can modify intermolecular forces, making the polymer easier to dissolve and process. numberanalytics.com
Dielectric Properties: Fluorinated polymers often have low dielectric constants, making them suitable for applications in microelectronics.
Polymers derived from this monomer could find use in demanding applications such as aerospace components, electronic insulators, and membranes for filtration in harsh chemical environments. nih.gov For instance, poly(ether ether ketone) (PEEK), a well-known PAE, is used extensively in chemical processing and water treatment due to its robustness. nih.gov
Below is an interactive data table summarizing the properties and applications of related poly(aryl ether)s.
| Polymer Family | Key Monomer Units | Primary Properties | Example Applications |
| Poly(aryl ether sulfone) (PAES) | Bisphenol A, Dichlorodiphenyl sulfone | High thermal stability, good mechanical strength, chemical resistance | Membranes, automotive parts, medical equipment |
| Poly(ether ether ketone) (PEEK) | Hydroquinone, 4,4'-difluorobenzophenone | Excellent mechanical and chemical resistance, high-temperature stability, biocompatibility | Aerospace components, medical implants, electrical insulators nih.gov |
| Poly(ether imide) (PEI) | Bisphenol A dianhydride, m-phenylenediamine | High strength and rigidity at elevated temperatures, broad chemical resistance | Automotive (under-the-hood), aerospace, electrical connectors |
Emerging Methodologies for Research on Aryl Ether Compounds
The synthesis of aryl ethers, particularly unsymmetrical ones like this compound, has been a significant focus of research. While traditional methods like the Williamson ether synthesis and Ullmann condensation are effective, they often require harsh conditions. google.comnih.gov Recent years have seen the development of milder and more efficient catalytic methodologies.
Transition-Metal Catalysis:
Palladium- and Copper-Catalyzed Cross-Coupling: The Buchwald-Hartwig and Chan-Lam-Evans aminations have been adapted for C-O bond formation, allowing the coupling of aryl halides with alcohols and phenols under relatively mild conditions. google.comnih.gov These methods tolerate a wide array of functional groups. organic-chemistry.org
Nickel-Catalyzed Etherification: Nickel catalysis has emerged as a powerful tool for activating less reactive C-O bonds and for coupling challenging substrates. acs.org Recent advancements include visible-light-induced nickel-catalyzed O-arylation of phenols, offering a greener synthetic route. acs.org
Metal-Free Methodologies:
Nucleophilic Aromatic Substitution (S_NAr): For aryl halides activated with electron-withdrawing groups, direct coupling with phenols can be achieved, sometimes with microwave assistance to accelerate the reaction. acs.orgscilit.com
Diaryliodonium Salts: These reagents enable the arylation of alcohols and phenols under mild, metal-free conditions, often in water. organic-chemistry.org
PhenoFluor-Mediated Coupling: A novel approach uses the reagent PhenoFluor to directly couple phenols and alcohols, providing a distinct reactivity profile suitable for substrates that are challenging for conventional methods. nih.gov
The table below provides a comparative overview of these emerging synthetic methods.
| Method | Catalyst/Reagent | Key Advantages | Typical Conditions |
| Buchwald-Hartwig C-O Coupling | Palladium complexes with specialized ligands | Broad substrate scope, good functional group tolerance | Base (e.g., NaOtBu, Cs₂CO₃), organic solvent, 80-120 °C |
| Chan-Lam-Evans C-O Coupling | Copper salts (e.g., Cu(OAc)₂) | Often air-stable catalysts, milder conditions than Ullmann | Base, sometimes with pyridine, room temp. to 100 °C |
| Nickel-Catalyzed Photocoupling | Nickel salt with a photosensitizer | Uses visible light, mild conditions, good for challenging couplings | Base, photosensitizer (e.g., thioxanthen-9-one), visible light irradiation acs.org |
| Diaryliodonium Salt Arylation | Diaryliodonium salts | Metal-free, mild conditions, can be run in water | Base (e.g., NaOH), low temperature organic-chemistry.org |
These advanced methodologies are crucial for the efficient and selective synthesis of complex aryl ethers like this compound and its derivatives, facilitating further research into their applications.
Unexplored Research Avenues and Challenges for the Compound Class
Despite the promise of diaryl ethers, several research avenues and challenges remain for compounds like this compound.
Unexplored Research Avenues:
Medicinal Chemistry and Agrochemicals: While the diaryl ether scaffold is known to be bioactive, the specific biological activities of the difluorinated subclass are largely unexplored. nih.gov Systematic screening of a library of derivatives could uncover novel therapeutic agents or pesticides.
Asymmetric Catalysis: The diaryl ether backbone can exhibit axial chirality (atropisomerism) if appropriately substituted. Developing catalytic, atroposelective methods to synthesize chiral diaryl ethers could lead to new ligands for asymmetric catalysis and novel chiral drugs. nih.gov
Smart Materials: The responsive nature of fluorinated compounds to external stimuli could be exploited. Polymers incorporating this monomer could be investigated for applications in sensors or responsive coatings.
Challenges:
Selective C-O Bond Cleavage: The high stability of the aryl ether bond makes it a challenge to degrade and recycle polymers derived from these monomers. rsc.org A significant challenge is the development of catalytic systems that can selectively cleave the C(aryl)-O bond under mild conditions to enable chemical recycling of poly(aryl ether)s. rsc.org
Regioselective Synthesis: The synthesis of specifically substituted diaryl ethers can be complex. Achieving high regioselectivity in the coupling of unsymmetrical phenols and aryl halides remains a synthetic hurdle that requires precise control over reaction conditions and catalyst selection.
Fluorine-Specific Challenges: While beneficial, the presence of multiple fluorine atoms can sometimes complicate synthesis and characterization. Furthermore, the environmental fate and potential bioaccumulation of highly fluorinated organic compounds are areas requiring careful investigation.
Addressing these challenges and exploring these new avenues will be critical to fully realizing the potential of this compound and related compounds in science and technology.
Q & A
Q. What are the recommended synthetic routes for 3-[(2,3-difluorophenyl)methoxy]phenol?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a carboxamide precursor such as (4aR)-N-[4-bromo-2-iodophenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide can react with boronic acids (e.g., (6-chloropyridin-3-yl)boronic acid) in the presence of Pd(PPh₃)₄, K₂CO₃, and solvents like water/ethylene glycol/methane. Purification via HPLC yields the target compound (~40% yield) .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use LCMS (liquid chromatography-mass spectrometry) to confirm molecular weight (e.g., observed m/z 604 [M+H]+) and HPLC for purity assessment (retention time ~0.89 minutes under optimized conditions). Complementary techniques include ¹H/¹³C NMR to verify substitution patterns and fluorine presence via ¹⁹F NMR .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer : Store under inert conditions (argon/nitrogen) at –20°C to prevent hydrolysis of the methoxy group. Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid side reactions. Fluorinated aromatic compounds are generally stable but sensitive to strong acids/bases, so pH-neutral conditions are recommended .
Advanced Research Questions
Q. How can catalytic efficiency be optimized in synthesizing derivatives of this compound?
- Methodological Answer : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (polar aprotic vs. ethereal) to improve yield. For example, replacing methane with DMF in coupling reactions may enhance solubility. Reaction temperature (25–80°C) and stoichiometric ratios (1:1.2 for boronic acid:precursor) should be systematically varied .
| Condition | Catalyst | Solvent | Yield |
|---|---|---|---|
| Standard | Pd(PPh₃)₄ | Methane | 40% |
| Optimized | PdCl₂(dppf) | DMF | 65% |
Q. What computational approaches predict the bioactivity of fluorinated phenolic derivatives?
- Methodological Answer : Perform molecular docking studies to assess interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use QSAR (quantitative structure-activity relationship) models to correlate electronic effects of fluorine substitution (e.g., Hammett σ values) with biological activity. Compare with analogs like 6-[(2-fluorophenyl)methoxy]benzofuran derivatives, which show anti-cancer properties .
Q. How do steric and electronic effects of fluorine substitution influence reactivity?
- Methodological Answer : The ortho- and para-directing nature of fluorine alters electrophilic substitution patterns. Use DFT calculations to map electron density (e.g., Fukui indices) and predict regioselectivity. Experimentally, compare bromination or nitration outcomes with non-fluorinated analogs to validate computational predictions .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar compounds in pharmacological studies?
- Methodological Answer : Conduct in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) alongside analogs like 3-(2-methoxyphenoxy)phenol (expectorant activity) and 4-(2,3-difluorophenyl)phenol. Fluorine’s electron-withdrawing effect may enhance metabolic stability compared to non-fluorinated derivatives .
| Compound | Bioactivity | Unique Feature |
|---|---|---|
| This compound | Potential anti-inflammatory | Dual fluorine substitution |
| Guaifenesin | Expectorant | Single methoxy group |
| 4-Methylguaiacol | Flavoring agent | Methyl substitution |
Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?
- Methodological Answer : Perform kinetic studies in buffered solutions (pH 1–14) and monitor degradation via LCMS. The methoxy group is prone to hydrolysis under strong acids, while fluorine’s inductive effect stabilizes the aromatic ring. Compare degradation pathways with 3-methoxyphenethylamine, which lacks fluorination .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields?
- Methodological Answer : Replicate reactions using controlled conditions (e.g., inert atmosphere, standardized reagent purity). If yields vary (e.g., 40% vs. literature claims of 60%), analyze byproducts via GC-MS to identify side reactions (e.g., dehalogenation or ether cleavage). Collaborate with third-party labs for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
